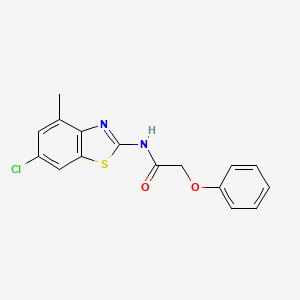

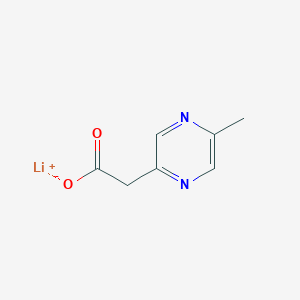

2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of lithium salts involving nitrogen-containing heterocycles is a topic of interest due to their potential applications in organic synthesis. For example, the lithiation of 2-amino-6-methylpyridine was performed smoothly in diethyl ether or hexane–N,N,N',N'-tetramethylethylenediamine, leading to various lithium complexes . These processes are typically sensitive to moisture and can lead to different nuclear structures upon exposure to water or other reagents. Although the synthesis of 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structures of lithium salts can vary significantly depending on the solvent and conditions used during synthesis. For instance, the X-ray crystal structure of lithium 2,3,3-trimethylindolenide shows a disolvated dimer with a η-azaallyl-type structure . Similarly, the lithium complexes of 2-amino-6-methylpyridine exhibit octanuclear centrosymmetric structures with an octahedral oxygen center bound by six lithium atoms . These findings suggest that the molecular structure of 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt would also be influenced by its synthetic conditions and environment.

Chemical Reactions Analysis

The reactivity of lithium salts with nitrogen-containing heterocycles can lead to various chemical reactions. For example, the insertion of dimethylsilicone into the Li–N bond of a lithium complex derived from 2-amino-6-methylpyridine was observed, resulting in a tetranuclear complex with an Li4O4 pseudo-cubane core . These reactions are often sensitive to the structure of the lithium salt and the solvent used. While the specific reactions of 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt are not detailed, the papers suggest that such salts can undergo complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium salts of organic compounds are determined by their molecular structure and the environment. For instance, the lithium salts studied in the papers are extremely moisture sensitive and can form different nuclear structures upon exposure to water . The salts can also exhibit varying degrees of aggregation and quadrupole splitting constants in different solvents . These properties are crucial for understanding the behavior of 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt in various conditions.

Scientific Research Applications

Chemistry and Synthesis

- The chemistry of related heterocyclic compounds has been explored, such as the synthesis of 2-(1-aryltetrazol-5-yl)propanoic acids, which are derived from reactions involving similar compounds. These acids showed low anti-inflammatory activity, indicating potential biological activity in related chemical structures (Caiazza, Prager, & Schafer, 1995).

- Research on esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which have a structural resemblance, shows these compounds exhibiting various biological activities like analgesic and anti-inflammatory effects, highlighting the potential for diverse biological activities in structurally similar compounds (Salionov, 2015).

Material Science and Organometallic Applications

- In organometallic chemistry, similar lithium compounds have been used to synthesize discrete heteroscorpionate lithium and zinc alkyl complexes, indicating the utility of lithium-based compounds in material science and organometallic synthesis (Alonso-Moreno et al., 2008).

- The synthesis of substituted and annelated pyrazolo[1,5-a]pyridines using a lithium compound structurally similar to 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt, demonstrates the versatility of lithium salts in heterocyclic chemistry (Kishore et al., 1999).

Potential Pharmacological Applications

- Although direct research on 2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt in pharmacology is limited, studies on structurally related compounds, such as various derivatives of acetic acids, hint at possible pharmacological applications, including potential anti-inflammatory and analgesic effects. This suggests a potential area of research for this compound in drug development (Caiazza, Prager, & Schafer, 1995).

properties

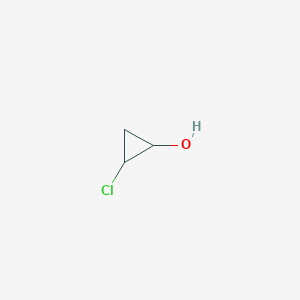

IUPAC Name |

lithium;2-(5-methylpyrazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Li/c1-5-3-9-6(4-8-5)2-7(10)11;/h3-4H,2H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPKAFJZIQEBPH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CN=C(C=N1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylpyrazin-2-yl)acetic acid, lithium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)

![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)

![3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002937.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)

![Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3002949.png)

![4-{[3-(Trifluoromethyl)phenyl]methoxy}aniline](/img/structure/B3002951.png)